molecular formula C9H11NO4 B017791 D-Dopa CAS No. 5796-17-8

D-Dopa

Cat. No.: B017791
CAS No.: 5796-17-8
M. Wt: 197.19 g/mol
InChI Key: WTDRDQBEARUVNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

D-Dopa primarily targets Glutamate Carboxypeptidase II (GCPII) . GCPII is a zinc-dependent metalloenzyme implicated in numerous neurological disorders . This compound acts as an allosteric inhibitor of GCPII .

Mode of Action

This compound interacts with GCPII in a noncompetitive manner . It binds to an allosteric site on GCPII, which changes the enzyme’s conformation and inhibits its activity . This interaction results in significant inhibition of GCPII activity .

Biochemical Pathways

This compound is part of a biochemical pathway that involves the conversion of L-Dopa to Dihydroxyphenylacetaldehyde (DHPAA) . DHPAA is highly reactive and can readily react with the primary amino groups of proteins, leading to protein crosslinking and inactivation . This pathway plays a vital physiological function in insects .

Pharmacokinetics

This compound exhibits good metabolic stability and excellent pharmacokinetic properties . When administered orally, this compound yields high plasma exposures (AUC plasma = 72.7 nmol·h/mL) and an absolute oral bioavailability of 47.7% . This compound brain exposures are low with auc brain = 242 nmol/g and AUC brain/plasma ratio of 003 . The pharmacokinetics of this compound can be influenced by D-amino acid oxidase (DAAO), which can convert this compound to L-Dopa .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of GCPII activity . This inhibition can impact various neurological processes due to the role of GCPII in neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DAAO can affect the pharmacokinetics of this compound, as DAAO can convert this compound to L-Dopa . Additionally, the physiological environment in which this compound operates, such as in the nervous system, can also impact its action and efficacy .

Biochemical Analysis

Biochemical Properties

D-Dopa interacts with various enzymes and proteins. It is converted to L-Dopa via sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively . This compound is also a substrate for the cytochrome P450 enzyme, tyrosine N-monooxygenase (CYP79), which mediates the hydroxylation of L-tyrosine to form L-Dopa .

Cellular Effects

This compound influences various cellular processes. Compared to its L-enantiomer, this compound is biologically inactive . In contrast, L-Dopa has been shown to regulate a variety of immune functions and can affect dopaminergic signaling both centrally and peripherally .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-Dopa via DAAO and DOPA transaminase . Additionally, this compound can be hydroxylated to L-Dopa by CYP79 . These reactions suggest that this compound may exert its effects at the molecular level through these enzymatic interactions.

Temporal Effects in Laboratory Settings

Studies on L-Dopa, the biologically active enantiomer, have shown that its effects can change over time .

Dosage Effects in Animal Models

Studies on L-Dopa have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts L-tyrosine to L-Dopa. This process involves the enzymes DAAO and DOPA transaminase, as well as CYP79 .

Transport and Distribution

Studies suggest that L-Dopa, the biologically active enantiomer, can be transported across biological barriers via the L-type amino acid transporter 1 (LAT1) .

Subcellular Localization

Studies on related compounds suggest that similar molecules can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosinase enzyme, which results in the formation of L-Dopa. The racemic mixture, DL-Dopa, can be obtained by chemical synthesis involving the reaction of catechol with alanine .

Industrial Production Methods

Industrial production of DL-Dopa typically involves the fermentation of genetically modified microorganisms that express tyrosinase. This biotechnological approach is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .

Biological Activity

D-Dopa, or d-3,4-dihydroxyphenylalanine, is a stereoisomer of L-Dopa and has garnered interest due to its unique biological activities and potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics and Bioavailability

This compound exhibits promising pharmacokinetic (PK) properties, making it a candidate for therapeutic use. Recent studies have shown that this compound has an absolute oral bioavailability of approximately 47.7% when administered orally . The plasma concentration peaks (C_max) at around 99.0 nmol/mL within 15 minutes after administration of a 50 mg/kg dose, demonstrating rapid absorption .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability47.7%
C_max (Plasma)99.0 nmol/mL at 15 min
AUC (Plasma)185 nmol·h/mL
AUC (Brain)5.48 nmol·h/g
Half-life (t_1/2)0.35 h
Volume of Distribution0.834 L/kg
Clearance28 mL/min/kg

These pharmacokinetic characteristics indicate that this compound can achieve significant plasma levels quickly, although brain exposure remains relatively low compared to plasma levels (AUC brain/plasma ratio of 0.03 ) without co-administration of enhancers like sodium benzoate .

The biological activity of this compound is largely attributed to its conversion to L-Dopa via the enzyme D-amino acid oxidase (DAAO). Studies have demonstrated that this compound is unidirectionally converted to L-Dopa in the presence of DAAO, which facilitates its therapeutic effects in conditions like Parkinson's disease . This conversion involves an initial oxidative deamination to form an α-keto acid, followed by transamination to produce L-Dopa .

Inhibition Studies

Research indicates that co-administration with sodium benzoate, a selective DAAO inhibitor, significantly enhances both plasma and brain exposures of this compound by over 200% , highlighting the potential for combination therapies to improve efficacy . This combination therapy not only increases bioavailability but also demonstrates a noncompetitive allosteric inhibition of glutamate carboxypeptidase II (GCPII), a target implicated in various neurological disorders .

Clinical Implications and Case Studies

This compound's role in treating movement disorders has been explored in several clinical contexts. For instance, in studies involving hemi-parkinsonian models, administration of this compound resulted in contralateral rotations similar to those observed with L-Dopa but with a slower onset and reduced potency . These findings suggest that while this compound may not be as effective as L-Dopa on its own, it could serve as an adjunct therapy or a precursor that enhances the effects of L-Dopa.

Case Study: Dopa-Responsive Dystonia

In patients with dopa-responsive dystonia (DRD), where L-Dopa treatment is standard, the addition of this compound has shown varying degrees of improvement in motor functions. For example:

  • Patient 1 : Experienced significant motor disabilities despite L-Dopa treatment; however, the addition of oral BH4 provided additional benefits.
  • Patient 2 : Had mild developmental delays but improved motor functions with lower doses of L-Dopa combined with dietary modifications including this compound supplementation .

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Source PubChem
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InChI Key

WTDRDQBEARUVNC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
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Molecular Formula

C9H11NO4
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DSSTOX Substance ID

DTXSID8020549
Record name dl-Dopa
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Molecular Weight

197.19 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name DL-Dihydroxyphenylalanine
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Solubility

3.6 mg/mL
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CAS No.

63-84-3, 5796-17-8
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Melting Point

270 °C
Record name DL-Dopa
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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